3-Cyclohexylbutanoic acid

Description

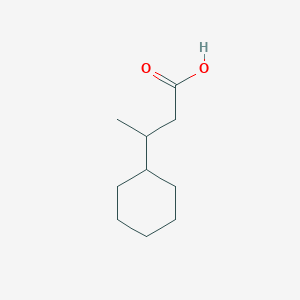

Structure

3D Structure

Properties

IUPAC Name |

3-cyclohexylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-8(7-10(11)12)9-5-3-2-4-6-9/h8-9H,2-7H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDPQZLVBRUMMRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)O)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 3 Cyclohexylbutanoic Acid

Established Synthetic Routes to 3-Cyclohexylbutanoic Acid

Multiple strategies have been developed for the synthesis of this compound, starting from readily available precursors and employing various reaction types, from multi-step sequences involving aromatic compounds to direct oxidation and advanced asymmetric techniques.

Multi-step Pathways from Aromatic Precursors

A versatile approach to this compound begins with aromatic precursors such as α-methylstyrene. This multi-step sequence leverages fundamental organic reactions to construct and saturate the desired carbon skeleton.

The synthesis can be initiated through an acid-catalyzed dimerization of α-methylstyrene . rsc.orgepa.gov This reaction, often facilitated by Lewis or Brønsted acids like phosphoric acid, typically yields a mixture of unsaturated linear and cyclic dimers. epa.gov One of the key linear dimers formed is 2,4-diphenyl-4-methyl-1-pentene.

Subsequent steps focus on the reduction of this aromatic dimer. A hydrogenation reaction is employed to saturate the phenyl rings, converting them into cyclohexyl groups. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as rhodium on alumina (B75360) (Rh/Al₂O₃) or platinum-based catalysts, under pressure. This transformation yields the fully saturated hydrocarbon, 2,4-dicyclohexyl-4-methyl-1-pentane.

The final step in this sequence is the oxidative cleavage of the carbon-carbon double bond within the saturated intermediate. A powerful oxidizing agent, such as ozone (O₃) followed by an oxidative workup, or a combination of reagents like osmium tetroxide (OsO₄) and an oxidant like oxone, can cleave the alkene to yield the target carboxylic acid, this compound, along with other products. organic-chemistry.org

Direct Oxidation Reactions for Carboxylic Acid Formation

A more direct route to this compound involves the oxidation of the corresponding aldehyde, 3-cyclohexylbutanal . This transformation is a standard method for carboxylic acid synthesis and can be accomplished using a variety of common oxidizing agents. libretexts.org

Reagents such as potassium dichromate(VI) (K₂Cr₂O₇) in acidic conditions (e.g., dilute sulfuric acid) are effective for this purpose. libretexts.orgyoutube.com During the reaction, the aldehyde is oxidized to the carboxylic acid, and the orange dichromate(VI) ion is reduced to the green chromium(III) ion, providing a visual indicator of the reaction's progress. libretexts.org The reaction is typically performed by heating the mixture under reflux to ensure the conversion is complete. libretexts.org

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

| Oxidizing Agent | Typical Conditions |

| Potassium Dichromate (K₂Cr₂O₇) | Dilute H₂SO₄, heat |

| Chromium Trioxide (CrO₃) | Jones reagent (CrO₃, H₂SO₄, acetone) |

| Potassium Permanganate (KMnO₄) | Basic or acidic solution, heat |

| Silver(I) Oxide (Ag₂O) | Tollen's reagent, aqueous ammonia (B1221849) |

This method is highly efficient for preparing the carboxylic acid from its aldehyde precursor, provided the aldehyde is readily accessible.

Asymmetric Hydrogenation for Enantioselective Synthesis

The synthesis of specific enantiomers of this compound can be achieved through the asymmetric hydrogenation of an unsaturated precursor, such as 3-cyclohexylbut-2-enoic acid . This advanced method allows for the creation of chiral centers with high enantioselectivity, which is crucial in fields like pharmaceutical development. researchgate.netnih.gov

This process utilizes a transition metal catalyst, typically based on rhodium or iridium, complexed with a chiral ligand. researchgate.netrsc.org The chiral ligand creates a chiral environment around the metal center, which directs the addition of hydrogen across the double bond from a specific face, leading to the preferential formation of one enantiomer over the other. nih.gov Catalysts like Rhodium-Me-DuPHOS have been successfully used for the asymmetric hydrogenation of similar α,β-unsaturated carboxylic acid salts, achieving very high enantiomeric excess (ee). researchgate.net

The reaction is generally carried out under a pressurized atmosphere of hydrogen gas. The choice of catalyst, solvent, and reaction conditions is critical for achieving high yield and enantioselectivity. nih.gov This method represents a powerful strategy for accessing optically active this compound. researchgate.net

Chemical Transformations and Derivatization Strategies of this compound

This compound serves as a versatile starting material for the synthesis of other compounds through various chemical transformations. Standard reactions involving the carboxylic acid group allow for the creation of esters and other derivatives.

Esterification Reactions for Alkyl Ester Synthesis

One of the most fundamental transformations of this compound is its conversion into alkyl esters. The Fischer esterification is a common and direct method for this purpose. masterorganicchemistry.comchemguide.co.uk This reaction involves heating the carboxylic acid with an alcohol (such as methanol (B129727) or ethanol) in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comorganic-chemistry.org

The reaction is an equilibrium process. masterorganicchemistry.com To drive the reaction toward the formation of the ester, it is common practice to use the alcohol as the solvent (i.e., in large excess) or to remove the water that is formed as a byproduct during the reaction. organic-chemistry.orgmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which activates the carbonyl carbon for nucleophilic attack by the alcohol. libretexts.org

Table 2: Examples of Fischer Esterification of this compound

| Alcohol | Product |

| Methanol | Methyl 3-cyclohexylbutanoate |

| Ethanol | Ethyl 3-cyclohexylbutanoate |

| Propanol | Propyl 3-cyclohexylbutanoate |

This method provides a straightforward route to a variety of alkyl 3-cyclohexylbutanoates.

Conversion to Unsaturated Analogs

This compound can be converted into its unsaturated analog, 3-cyclohexylbut-2-enoic acid . A common strategy to introduce unsaturation α,β to a carbonyl group involves a two-step process: α-halogenation followed by elimination.

First, the carboxylic acid is converted to an acyl halide, for example, by reacting it with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). The resulting acyl halide is then subjected to α-bromination, for instance, using N-bromosuccinimide (NBS) under acidic conditions. The resulting α-bromo acid can then undergo an elimination reaction upon treatment with a base, such as pyridine (B92270), to yield the α,β-unsaturated carboxylic acid, 3-cyclohexylbut-2-enoic acid.

Alternatively, methods involving the condensation of cyclohexanecarboxaldehyde with malonic acid in the presence of a base like pyridine can directly synthesize unsaturated acids, which can serve as precursors or analogs in related synthetic pathways. chemicalbook.com

Preparation of Hydroxy- and Amino-Substituted Butyric Acid Derivatives

The introduction of hydroxyl (-OH) and amino (-NH2) groups into the this compound framework gives rise to derivatives with modified chemical properties and potential applications. Synthetic strategies for these compounds often involve multi-step sequences starting from functionalized precursors.

For hydroxy-substituted derivatives, particularly 3-hydroxy-3-cyclohexylbutyric acid analogs, established methods include the Reformatsky reaction and catalytic hydrogenation. nih.gov One documented synthesis involves the preparation of lactones of 3-hydroxy-3-(2-carboxycyclohexyl) butyric acids. nih.gov The E-isomer of the corresponding ethyl ester can be prepared via a Reformatsky reaction using ethyl (E)-2-acetylcyclohexanecarboxylate as a starting material. nih.gov Alternatively, the Z-isomer can be synthesized through the hydrogenation of the phenyl ring of 3-methyl-3-[(ethoxycarbonyl)methyl]-1(3H)-isobenzofuranone, a reaction carried out over a Rhodium-on-alumina (Rh/Al2O3) catalyst. nih.gov These methods provide pathways to diastereomerically distinct hydroxy-substituted derivatives.

The synthesis of amino-substituted derivatives can be approached using standard methodologies from amino acid chemistry. Although specific examples for 3-amino-3-cyclohexylbutanoic acid are not extensively detailed in seminal literature, analogous syntheses suggest plausible routes. The Strecker synthesis, which involves the reaction of a ketone or aldehyde with ammonia and cyanide, followed by hydrolysis, is a fundamental method for producing α-amino acids. A variation of this, the Bucherer–Strecker reaction, could be adapted for this purpose. Furthermore, diastereoselective syntheses using chiral auxiliaries, such as nickel(II) complexes of glycine (B1666218) Schiff bases, have been successfully employed for the preparation of novel α-amino-β-substituted-γ,γ-disubstituted butyric acids, demonstrating a pathway to control stereochemistry at multiple centers. nih.gov

| Target Derivative | Synthetic Method | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Lactone of 3-hydroxy-3-(2-carboxycyclohexyl) butyric acid (Z-isomer precursor) | Catalytic Hydrogenation | Rh/Al2O3 | nih.gov |

| Lactone of 3-hydroxy-3-(2-carboxycyclohexyl) butyric acid (E-isomer precursor) | Reformatsky Reaction | Ethyl (E)-2-acetylcyclohexanecarboxylate, Zinc | nih.gov |

Synthesis of Urea-Based Alkanoic Acid Derivatives

Urea-based derivatives of alkanoic acids are a class of compounds with significant interest in medicinal chemistry. nih.govnih.gov The synthesis of such derivatives from this compound can be accomplished through several strategic pathways, typically involving the conversion of the carboxylic acid into an intermediate that can react with an amine.

A primary method involves the Curtius rearrangement, where a carboxylic acid is first converted to an acyl azide. organic-chemistry.org This intermediate then rearranges upon heating to form an isocyanate. organic-chemistry.org The resulting isocyanate is a versatile electrophile that can be trapped by an amine to yield an unsymmetrical urea (B33335). researchgate.net This multi-step process allows for the direct transformation of the carboxyl group into a urea functionality. Another common approach begins with the corresponding amino acid derivative. For instance, an amino-substituted analog of this compound can react directly with an isocyanate, such as phenyl isocyanate, in a basic medium to form the desired urea carboxylic acid. nih.gov Alternatively, the carboxylic acid can be converted into its acid chloride, which can then react with sodium urea to produce the target acyl urea. google.com

| Methodology | Key Intermediate | Reaction Sequence | Reference |

|---|---|---|---|

| Curtius Rearrangement | Isocyanate | Carboxylic Acid → Acyl Azide → Isocyanate → Urea | organic-chemistry.orgresearchgate.net |

| Isocyanate Addition | Amino Acid | Amino Acid + Isocyanate → Urea Carboxylic Acid | nih.gov |

| Acyl Chloride Reaction | Acid Chloride | Carboxylic Acid → Acid Chloride + Sodium Urea → Acyl Urea | google.com |

Halogenation and Nitration Reactions of Analogs and Derivatives

The direct halogenation and nitration of this compound are not widely documented, but the reactivity of its constituent parts—the cyclohexyl ring and the butanoic acid chain—can be predicted from fundamental principles of organic chemistry. Halogenation of the saturated cyclohexyl ring or the alkyl chain would likely proceed via a free-radical mechanism, requiring initiation by UV light or a radical initiator. This process is typically non-selective and would yield a mixture of mono- and poly-halogenated products at various positions.

Nitration reactions are characteristic of electrophilic aromatic substitution and are not directly applicable to the saturated cyclohexyl ring. masterorganicchemistry.comwikipedia.org However, a synthetic route to a nitrated analog could involve using an aromatic precursor. For example, 3-phenylbutanoic acid could undergo electrophilic aromatic nitration using a mixture of nitric acid and sulfuric acid to introduce a nitro group onto the phenyl ring. byjus.com The resulting nitro-phenylbutanoic acid could then be subjected to catalytic hydrogenation to reduce the phenyl ring to a cyclohexyl ring, yielding a nitro-substituted this compound derivative. The conditions for hydrogenation would need to be carefully selected to avoid reduction of the nitro group.

Catalytic Approaches in this compound Synthesis and Modification

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Both heterogeneous and homogeneous catalytic systems are employed, particularly for controlling hydrogenation steps and establishing chirality.

Heterogeneous Catalysis in Hydrogenation and Dehydrogenation Steps (e.g., Ni, Rh/Al2O3, CuO-ZnO-Al2O3 catalysts)

Heterogeneous catalysts are fundamental in the synthesis of the cyclohexyl moiety, which is commonly formed by the hydrogenation of an aromatic precursor. Supported noble metal catalysts are highly effective for this transformation.

Rhodium supported on alumina (Rh/Al2O3) has been explicitly used in the synthesis of a precursor to 3-hydroxy-3-cyclohexylbutyric acid, where it catalyzed the hydrogenation of a phenyl ring to the corresponding cyclohexyl structure. nih.gov Rhodium catalysts, including those on carbon supports (Rh/C), are well-regarded for their ability to hydrogenate aromatic rings under controlled conditions, often allowing for selective reduction without affecting other functional groups. mdpi.comresearchgate.net

Raney Nickel (Raney Ni) is another widely used heterogeneous catalyst for hydrogenation. quora.com It is particularly effective for the reduction of unsaturated carbon-carbon bonds. tandfonline.comsci-hub.ru For instance, a system combining Raney Ni with sodium borohydride (B1222165) in an aqueous medium provides a green and practical method for the reduction of unsaturated carboxylic acids to their saturated counterparts. sci-hub.ruresearchgate.net This type of catalyst could be employed to reduce an unsaturated precursor, such as 3-cyclohexylidenbutanoic acid, to this compound.

| Catalyst | Support | Application | Reference |

|---|---|---|---|

| Rhodium (Rh) | Alumina (Al2O3) | Hydrogenation of aromatic rings to cyclohexyl rings | nih.gov |

| Rhodium (Rh) | Carbon (C) | Selective hydrogenation of C=C bonds in arenes | mdpi.com |

| Nickel (Ni) | - (Raney Alloy) | Reduction of unsaturated carboxylic acids | tandfonline.comsci-hub.ru |

Spectroscopic Characterization and Structural Elucidation Studies of 3 Cyclohexylbutanoic Acid

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 3-Cyclohexylbutanoic acid by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei. While direct experimental spectra for this specific compound are not widely published, detailed predictions for its ¹H and ¹³C NMR spectra can be derived from data for analogous compounds such as butanoic acid, propanoic acid, and 3-cyclohexylpropionic acid. docbrown.infodocbrown.info

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The acidic proton of the carboxyl group (-COOH) is predicted to appear as a broad singlet far downfield, typically in the range of 10-12 ppm. The protons on the alkyl chain and the cyclohexyl ring will exhibit characteristic chemical shifts and splitting patterns based on their neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will provide information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically >175 ppm). The carbons of the alkyl chain and the cyclohexyl ring will resonate at higher fields. The chemical shifts are influenced by the electronegativity of the oxygen atoms and the substitution pattern.

Predicted NMR Data for this compound

Predicted ¹H NMR Data

| Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 12.0 | broad singlet | 1H |

| H-2 (-CH₂COOH) | 2.2 - 2.4 | doublet | 2H |

| H-3 (-CH-) | 1.7 - 1.9 | multiplet | 1H |

| H-4 (-CH₃) | 0.9 - 1.1 | doublet | 3H |

Predicted ¹³C NMR Data

| Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C-1 (-COOH) | 178 - 182 |

| C-2 (-CH₂COOH) | 40 - 45 |

| C-3 (-CH-) | 35 - 40 |

| C-4 (-CH₃) | 18 - 22 |

| Cyclohexyl C-1' | 42 - 46 |

| Cyclohexyl C-2', C-6' | 32 - 36 |

| Cyclohexyl C-3', C-5' | 26 - 30 |

Utilization of Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and confirm the molecular formula of this compound (C₁₀H₁₈O₂). The nominal molecular weight is 170 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, allowing for unambiguous molecular formula confirmation. Electron ionization (EI) is a common technique that induces characteristic fragmentation of the molecule, providing valuable structural information.

The fragmentation of carboxylic acids is well-understood and follows predictable pathways. youtube.com For this compound, key fragmentation processes would include:

Alpha-cleavage: Breakage of the bond between C-2 and C-3.

McLafferty Rearrangement: A characteristic rearrangement for carbonyl compounds that can lead to the formation of a fragment with m/z = 60. youtube.com

Loss of Functional Groups: Elimination of neutral molecules such as water (H₂O) or the entire carboxyl group as COOH (radical) or CO₂ and H₂O.

Cyclohexyl Ring Fragmentation: The cyclohexyl ring can undergo fragmentation, typically resulting in the loss of ethene (C₂H₄) or other small alkyl fragments.

Analysis of the mass spectrum of the closely related 3-cyclohexylpropionic acid methyl ester shows characteristic fragments that help predict the behavior of this compound. researchgate.net

Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 170 | [C₁₀H₁₈O₂]⁺ | Molecular Ion (M⁺) |

| 155 | [C₉H₁₅O₂]⁺ | Loss of methyl radical (-CH₃) |

| 125 | [C₉H₁₇]⁺ | Loss of carboxyl radical (-COOH) |

| 87 | [C₄H₇O₂]⁺ | Cleavage of cyclohexyl ring |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 60 | [C₂H₄O₂]⁺ | McLafferty Rearrangement |

| 55 | [C₄H₇]⁺ | Fragmentation of cyclohexyl ring |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques used to probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. rsc.orgresearchgate.net For this compound, these techniques are particularly useful for identifying the characteristic vibrations of the carboxylic acid group and the hydrocarbon framework.

The IR spectrum of carboxylic acids is dominated by features arising from the -COOH group. spectroscopyonline.com A very broad absorption band is typically observed in the 2500-3300 cm⁻¹ region, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. The C=O stretching vibration gives rise to a strong, sharp absorption band between 1700 and 1725 cm⁻¹. The C-O stretch and O-H bend are also observable.

Computational Studies: To achieve a more precise assignment of the observed vibrational bands, experimental spectra are often compared with theoretical spectra generated through computational methods like Density Functional Theory (DFT). nih.govaip.org These calculations can predict the vibrational frequencies and intensities for different possible conformations of the molecule, aiding in the detailed interpretation of complex spectra and confirming the structure of the lowest energy conformer. researchgate.netnih.gov

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H stretch (H-bonded) | 2500 - 3300 | Weak | Broad, Strong (IR) |

| C-H stretch (alkyl/cycloalkyl) | 2850 - 2960 | 2850 - 2960 | Strong |

| C=O stretch | 1700 - 1725 | 1700 - 1725 | Strong |

| C-O stretch | 1210 - 1320 | Moderate | Strong (IR) |

Advanced Analytical Methodologies for 3 Cyclohexylbutanoic Acid Research

Chromatographic Techniques for Separation and Quantification

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful and well-established technique for the analysis of volatile and semi-volatile organic compounds. However, carboxylic acids such as 3-Cyclohexylbutanoic acid are polar and often non-volatile, making direct GC analysis difficult due to poor peak shape and potential adsorption onto the column. sigmaaldrich.com To overcome these challenges, a derivatization step is essential to convert the acid into a more volatile and thermally stable ester or silyl (B83357) derivative. colostate.edulmaleidykla.lt

Common derivatization reagents for carboxylic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents such as pentafluorobenzyl bromide (PFBBr). lmaleidykla.ltnih.gov The resulting derivatives exhibit improved chromatographic behavior, leading to sharper peaks and enhanced sensitivity. lmaleidykla.lt The choice of GC column is also critical, with moderately polar phases often providing the best separation for fatty acid derivatives. sigmaaldrich.com

Table 1: Typical GC-MS Parameters for Organic Acid Analysis (as Derivatives)

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Derivatization Reagent | BSTFA, PFBBr, or tert-Butyldimethylsilyl (TBDMS) agents | Increases volatility and thermal stability for GC analysis. colostate.edunih.govresearchgate.net |

| Column | DB-225ms, DB-5ms, or similar mid-polarity columns | Provides good separation of derivatized fatty acid isomers. sigmaaldrich.comnih.gov |

| Injection Mode | Splitless or Split | Splitless mode is used for trace analysis to maximize sensitivity. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) | MS provides structural information for definitive identification (via Selected Ion Monitoring, SIM) and high selectivity. nih.govresearchgate.net |

Ultra-Performance Liquid Chromatography (UPLC), a high-pressure evolution of HPLC, offers significant advantages in speed, resolution, and sensitivity. waters.com When coupled with tandem mass spectrometry (MS/MS), it becomes an exceptionally selective and sensitive tool for quantifying analytes in complex matrices without extensive sample cleanup. nih.gov

Direct analysis of short and medium-chain fatty acids like this compound by reversed-phase (RP) UPLC can be problematic due to their high polarity, resulting in poor retention on conventional C18 columns. nih.gov To address this, several strategies are employed. One approach is chemical derivatization, where reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) are used to attach a non-polar, easily ionizable tag to the carboxylic acid group. nih.govunimi.it This enhances retention on RP columns and significantly improves ionization efficiency for mass spectrometry, leading to lower detection limits. nih.govmdpi.com

Another strategy is the use of mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and anion-exchange properties. lcms.czwaters.com This allows for the separation of polar acidic compounds without derivatization. lcms.cz The MS/MS detector, often operating in Multiple Reaction Monitoring (MRM) mode, provides high selectivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components. nih.gov

Table 2: Typical UPLC-MS/MS Parameters for Carboxylic Acid Analysis

| Parameter | Typical Setting | Rationale |

|---|---|---|

| Column | Reversed-phase (e.g., C18) with derivatization; Mixed-mode for direct analysis | To achieve adequate retention of the polar analyte. nih.govlcms.cz |

| Mobile Phase | Water/Acetonitrile or Methanol (B129727) gradient with 0.1% formic acid | Common mobile phases for reversed-phase separation and promoting ionization. nih.gov |

| Derivatization (optional) | 3-nitrophenylhydrazine (3-NPH) with EDC catalyst | Improves retention and ionization efficiency. nih.govunimi.it |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode | Carboxylic acids ionize well in negative ESI mode. nih.gov |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) | Provides high selectivity and sensitivity for quantification in complex matrices. nih.gov |

Application in Environmental Monitoring and Complex Sample Matrices

The analysis of this compound in environmental samples (e.g., water, soil) or complex biological matrices (e.g., wine, urine, plasma) presents significant challenges due to the low concentrations of the analyte and the high abundance of interfering substances. nih.govnih.govnih.gov Both GC-MS and UPLC-MS/MS are well-suited for these applications, provided that an appropriate sample preparation protocol is implemented.

A crucial first step is the selective isolation and concentration of the target acid from the sample matrix. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. nih.gov By selecting an appropriate sorbent material, it is possible to retain organic acids while washing away salts, proteins, and other interferences.

A study on the analysis of structurally similar compounds, including cyclohexanecarboxylic acid, in wine and other alcoholic beverages demonstrated the effectiveness of a combined SPE and GC-MS approach. nih.gov In this method, the acids were first isolated using SPE, then derivatized with 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr), and analyzed by GC-MS in negative chemical ionization (NCI) mode. This highly selective and sensitive technique allowed for detection limits in the nanogram-per-liter (ng/L) range, showcasing its suitability for trace-level environmental monitoring. nih.gov The findings indicated that the concentrations of these acids could vary significantly depending on the sample type, with higher levels found in distilled beverages and aged wines. nih.gov

Table 3: Research Findings for Related Carboxylic Acids in Complex Matrices nih.gov

| Analyte | Matrix | Analytical Method | Detection Limit (ng/L) | Concentration Range Found (ng/L) |

|---|---|---|---|---|

| Cyclohexanecarboxylic acid | Wine, Beer, Distilled Beverages | SPE-GC-NCI-MS | 2.4 | Not Detected - 1780 |

| 2-Methylpentanoic acid | Wine, Beer, Distilled Beverages | SPE-GC-NCI-MS | 0.5 | Not Detected - 2630 |

| 3-Methylpentanoic acid | Wine, Beer, Distilled Beverages | SPE-GC-NCI-MS | 0.4 | Not Detected - 2040 |

| 4-Methylpentanoic acid | Wine, Beer, Distilled Beverages | SPE-GC-NCI-MS | 0.6 | Not Detected - 3810 |

Table of Mentioned Compounds

| This compound |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| pentafluorobenzyl bromide (PFBBr) |

| 3-nitrophenylhydrazine (3-NPH) |

| 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| Cyclohexanecarboxylic acid |

| 2-Methylpentanoic acid |

| 3-Methylpentanoic acid |

| 4-Methylpentanoic acid |

| formic acid |

| Acetonitrile |

| Methanol |

Computational Chemistry and Molecular Modeling of 3 Cyclohexylbutanoic Acid

Density Functional Theory (DFT) Calculations for Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used method in chemistry and physics for its favorable balance between accuracy and computational cost. DFT calculations can provide valuable information about the optimized geometry, bond lengths, bond angles, and electronic properties of 3-Cyclohexylbutanoic acid.

For a molecule like this compound, DFT calculations, often employing a functional like B3LYP with a basis set such as 6-31G*, can be used to determine its most stable three-dimensional structure. These calculations would typically reveal the bond lengths and angles within both the cyclohexane (B81311) ring and the butanoic acid side chain.

Electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map can also be elucidated. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they provide insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 1: Illustrative DFT-Calculated Geometries and Electronic Properties of this compound

| Property | Value |

| Optimized Geometry | |

| C-C (cyclohexane) bond length | ~1.54 Å |

| C-C (side chain) bond length | ~1.53 Å |

| C=O bond length | ~1.21 Å |

| C-O bond length | ~1.36 Å |

| O-H bond length | ~0.97 Å |

| C-C-C (cyclohexane) bond angle | ~111° |

| O=C-O bond angle | ~123° |

| Electronic Properties | |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.8 D |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Thermodynamic Analysis of Reactions and Decomposition Pathways

Computational methods can be employed to study the thermodynamics of reactions involving this compound, including its decomposition pathways. By calculating the enthalpies and Gibbs free energies of reactants, transition states, and products, it is possible to predict the feasibility and spontaneity of various chemical processes.

A common thermal decomposition pathway for carboxylic acids is decarboxylation, the removal of a carboxyl group and the release of carbon dioxide. For this compound, this would likely proceed via a pericyclic mechanism, especially at elevated temperatures. Computational analysis can determine the activation energy for such a reaction, providing insight into the temperature at which decomposition becomes significant. Other potential decomposition pathways could involve fragmentation of the cyclohexane ring or the butanoic acid side chain.

Thermodynamic parameters such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), and entropy (S°) can be calculated using computational models. These values are essential for understanding the stability of the molecule and for predicting equilibrium constants of reactions in which it participates.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Decomposition of this compound

| Reaction Pathway | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Activation Energy (Ea) (kJ/mol) |

| Decarboxylation to 1-cyclohexylpropane + CO₂ | -15 | -50 | 150 |

| C-C bond cleavage in the side chain | +350 | +320 | 380 |

Note: The data in this table is illustrative and represents plausible values for the thermal decomposition of a carboxylic acid.

Conformational Analysis and Stereochemical Prediction

The presence of a flexible cyclohexane ring and a chiral center at the third position of the butanoic acid chain gives rise to a complex conformational landscape and stereoisomerism for this compound.

The cyclohexane ring can exist in several conformations, with the chair conformation being the most stable due to its minimal angle and torsional strain. libretexts.org For a substituted cyclohexane, the substituent (in this case, the butanoic acid group) can occupy either an axial or an equatorial position. The equatorial position is generally more stable for bulky substituents to avoid steric hindrance with the axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. openochem.org Computational conformational analysis can quantify the energy difference between the equatorial and axial conformers.

Furthermore, the chiral center at the C3 position of the butanoic acid chain means that this compound exists as a pair of enantiomers: (R)-3-Cyclohexylbutanoic acid and (S)-3-Cyclohexylbutanoic acid. These stereoisomers are non-superimposable mirror images of each other. wikipedia.org Computational models can be used to predict the relative stabilities of different diastereomers if additional chiral centers were present and to calculate properties that could distinguish between enantiomers, such as their optical rotation.

The rotation around the single bonds in the butanoic acid side chain also leads to different rotational isomers (rotamers). A potential energy surface scan can be performed computationally to identify the most stable rotamers by calculating the energy as a function of the dihedral angles of the side chain.

Table 3: Illustrative Conformational Energy Differences for this compound

| Conformer | Relative Energy (kJ/mol) |

| Equatorial Chair | 0 (most stable) |

| Axial Chair | +22 |

| Twist-Boat | +25 |

| Boat | +30 |

Note: The data in this table is illustrative and based on typical energy differences for substituted cyclohexanes.

Investigation of Biological Activity and Biochemical Pathways Involving 3 Cyclohexylbutanoic Acid and Its Derivatives

Role as Metabolites or Precursors in Biological Systems

While 3-Cyclohexylbutanoic acid is not a commonly identified endogenous metabolite in major mammalian pathways, related cyclohexyl-containing carboxylic acids can be processed by microorganisms. Certain bacteria have demonstrated the ability to metabolize these compounds, utilizing them as precursors for the synthesis of more complex molecules. For instance, the bacterium Pseudomonas putida has been shown to metabolize cyclohexanecarboxylic acid. canada.ca This suggests that microbial systems possess the enzymatic machinery to handle the cyclohexyl moiety, a foundational structure in this compound.

Furthermore, research into biopolymer synthesis has shown that bacteria can utilize cyclohexyl-containing compounds as feedstock. When Pseudomonas oleovorans is grown in the presence of 4-cyclohexylbutyric acid, it incorporates a related structural unit, 3-hydroxy-4-cyclohexylbutyrate, into polyhydroxyalkanoate (PHA) biopolymers. researchgate.net This bioconversion highlights the role of such acids as precursors in microbial metabolic pathways, specifically for creating polymers with unique side-chain structures. researchgate.net

Interactions with Enzyme Systems and Biochemical Targets (e.g., HMG-CoA reductase, cyclooxygenase (COX) enzymes, peroxisome proliferator-activated receptor α (PPARα))

Derivatives of this compound have been investigated for their interactions with several key enzyme systems and cellular receptors.

HMG-CoA Reductase: Synthetic derivatives of 3-hydroxy-3-cyclohexylbutyric acid, which are cyclic homologues of 3-hydroxy-3-methylglutaric acid, have been evaluated for their effect on cholesterol biosynthesis. While these compounds were found to inhibit the incorporation of acetate (B1210297) into cholesterol and fatty acids in rat liver slices, they did not exhibit specific inhibitory activity on the key enzyme HMG-CoA reductase. nih.gov

Cyclooxygenase (COX) Enzymes: Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are responsible for the biosynthesis of prostaglandins (B1171923) and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govwikipedia.orgnih.govvanderbilt.edu Currently, available research has not established a direct interaction between this compound or its derivatives and the COX enzyme systems.

Peroxisome Proliferator-Activated Receptor α (PPARα): Certain urea-based derivatives of alkanoic acids containing a cyclohexyl group have been identified as potent activators of Peroxisome Proliferator-Activated Receptor α (PPARα). nih.gov PPARα is a ligand-activated transcription factor that plays a crucial role in regulating lipid metabolism and energy homeostasis. nih.govnih.gov Studies have shown that these urea-based alkanoic acids can effectively transactivate PPARα, stimulate its binding to its DNA response element, and subsequently induce the expression of PPARα-responsive genes, confirming their function as PPARα agonists. nih.gov

Table 1: Summary of Interactions with Biochemical Targets

| Biochemical Target | Derivative Class | Observed Interaction/Effect | Reference |

|---|---|---|---|

| HMG-CoA Reductase | 3-Hydroxy-3-cyclohexylbutyric acid derivatives | No specific inhibitory activity. | nih.gov |

| Cyclooxygenase (COX) Enzymes | Not specified | No direct interactions reported in the reviewed literature. | N/A |

| Peroxisome Proliferator-Activated Receptor α (PPARα) | Urea-based alkanoic acids with a cyclohexyl group | Function as agonists; transactivate the receptor and induce target gene expression. | nih.gov |

Influence on Cellular Processes and Signaling Pathways (e.g., smooth muscle cell proliferation, lipid metabolism)

The interaction of this compound derivatives with targets like PPARα translates into measurable effects on cellular processes and signaling.

Smooth Muscle Cell Proliferation: The proliferation of vascular smooth muscle cells is a key event in the development of atherosclerosis and restenosis. nih.govscilit.com Urea-based alkanoic acids containing a cyclohexyl moiety have been shown to significantly attenuate platelet-derived growth factor-induced proliferation of smooth muscle cells. nih.gov This anti-proliferative effect is mediated, at least in part, through the activation of PPARα, which leads to the repression of cyclin D1 expression, a key regulator of the cell cycle. nih.gov

Lipid Metabolism: As agonists of PPARα, a primary regulator of fatty acid metabolism, these derivatives influence lipid homeostasis. nih.govnih.gov Their ability to activate PPARα suggests a role in stimulating fatty acid β-oxidation. nih.govnih.gov Separately, derivatives of 3-hydroxy-3-cyclohexylbutyric acid have been shown to inhibit the general incorporation of acetate into both cholesterol and fatty acids, indicating a broader impact on lipid synthesis pathways. nih.gov

Alterations in cellular signaling pathways, which control fundamental processes like cell proliferation and apoptosis, are often implicated in disease. nih.govnih.gov The modulation of these pathways by exogenous compounds can have significant therapeutic implications. scbt.comsigmaaldrich.com

Table 2: Influence on Cellular Processes

| Cellular Process | Derivative Class | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| Smooth Muscle Cell Proliferation | Urea-based alkanoic acids with a cyclohexyl group | Attenuation of proliferation. | PPARα activation and subsequent repression of cyclin D1 expression. | nih.gov |

| Lipid Metabolism | Urea-based alkanoic acids with a cyclohexyl group | Induction of fatty acid metabolism genes. | PPARα activation. | nih.gov |

| Lipid Synthesis | 3-Hydroxy-3-cyclohexylbutyric acid derivatives | Inhibition of acetate incorporation into cholesterol and fatty acids. | Not fully specified, but independent of HMG-CoA reductase inhibition. | nih.gov |

Potential as Biological Probes and Pharmaceutical Leads (e.g., amino acid analogs, urea (B33335) derivatives)

The structural backbone of this compound lends itself to the development of novel molecules for therapeutic and research applications.

Amino Acid Analogs: The creation of tailor-made, non-natural amino acids is a significant strategy in modern drug discovery, as these building blocks can be incorporated into peptides or used as scaffolds for small-molecule drugs. nih.govresearchgate.net The cyclohexylbutanoic acid structure represents a potential scaffold for designing novel amino acid analogs with unique steric and lipophilic properties, although specific examples are not yet prominent in the literature. The general utility of such analogs in probing biological systems and developing therapeutics is well-established. mdpi.compromegaconnections.com

Urea Derivatives: The urea functional group is a key component in numerous clinically approved drugs and is widely used in medicinal chemistry to form critical hydrogen bond interactions with biological targets. nih.govnih.govchem-space.com Specific urea derivatives incorporating a cyclohexyl group have shown significant promise. For example, 4-(3-cyclohexylureido)-ethanoic acid has been identified as an inhibitor of soluble epoxide hydrolase (sEH), where the urea moiety mimics the transition state of the enzyme's catalytic reaction. nih.gov Additionally, urea-based alkanoic acids with a cyclohexyl group that activate PPARα are considered promising leads for designing therapeutics to treat conditions marked by excessive smooth muscle cell proliferation, such as atherosclerosis. nih.gov The versatility of the urea linkage makes it a valuable tool for developing new pharmaceutical agents. researchgate.netresearchgate.net

Table 3: Potential Pharmaceutical Leads Based on Cyclohexyl-Containing Scaffolds

| Derivative Type | Example Compound | Biological Target | Potential Application | Reference |

|---|---|---|---|---|

| Urea Derivative | 4-(3-Cyclohexylureido)-ethanoic acid | Soluble epoxide hydrolase (sEH) | Inhibition of sEH for potential cardiovascular or anti-inflammatory therapies. | nih.gov |

| Urea-based Alkanoic Acid | 12-(3-Cyclohexylureido)dodecanoic acid (CUUA) | PPARα | Treatment of diseases involving excessive smooth muscle cell proliferation (e.g., atherosclerosis). | nih.gov |

Microbial Production and Incorporation into Biopolymer Structures (e.g., poly(3-hydroxyalkanoates))

Polyhydroxyalkanoates (PHAs) are biodegradable polyesters produced by various microorganisms as a carbon and energy storage material. wikipedia.orgnih.gov The properties of these bioplastics can be tailored by altering the monomer units that form the polymer chain. nih.gov

Research has demonstrated that bacteria can incorporate monomers containing cyclohexyl groups into PHA structures, creating novel biopolymers. When Pseudomonas oleovorans is supplied with 4-cyclohexylbutyric acid as a carbon source, it synthesizes a PHA copolyester containing 3-hydroxy-4-cyclohexylbutyrate repeating units. researchgate.net This indicates that the bacterial PHA synthase enzyme can recognize and polymerize CoA-thioesters of cyclohexyl-containing hydroxyalkanoic acids. The incorporation of such bulky, cyclic side groups into the polymer backbone can significantly alter the physical properties of the resulting PHA, such as its melting point and glass transition temperature, potentially leading to new materials with unique characteristics. researchgate.net The biosynthesis of these specialized polymers often relies on providing specific precursor substrates that the bacteria can process through their metabolic pathways. nih.govnih.gov

Table 4: Microbial Production of Cyclohexyl-Containing Biopolymers

| Microorganism | Substrate Provided | Monomer Unit Incorporated into PHA | Resulting Biopolymer | Reference |

|---|---|---|---|---|

| Pseudomonas oleovorans | 4-Cyclohexylbutyric acid | 3-Hydroxy-4-cyclohexylbutyrate | Polyhydroxyalkanoate copolyester with cyclohexyl side groups. | researchgate.net |

Applications in Organic Synthesis and Material Science Research

Use as Synthetic Intermediates in Complex Organic Molecule Synthesis

The structural framework of 3-Cyclohexylbutanoic acid is utilized by chemists as an intermediate for the construction of more complex and often biologically relevant molecules. Research has demonstrated its role as a precursor in the synthesis of cyclic analogues and homologs of important biochemical compounds. For instance, derivatives of this compound have been synthesized to create cyclic analogues of mevalonic acid, a crucial intermediate in the biosynthesis of cholesterol. This strategic use of the this compound backbone allows for the creation of novel molecules designed to interact with specific biological pathways.

Furthermore, the compound serves as a foundational element in the stereoselective synthesis of pharmacologically relevant structures. A patented process highlights the use of a closely related derivative, 4-cyclohexyl-2-halogeno-3-oxobutyric acid ester, as a starting material for producing optically active cyclohexylnorstatine derivatives. This process underscores the value of the cyclohexyl-substituted butyric acid core in building chiral molecules with high optical purity, which is a critical requirement in the development of many therapeutic agents.

Building Blocks for Polymeric and Advanced Materials

A review of available scientific literature indicates that this compound is not widely documented as a primary building block or monomer for the synthesis of polymeric and advanced materials. While the broader class of carboxylic acids is fundamental to polymer chemistry, the specific application of this compound in creating polymer chains is not a prominent area of research.

For context, other cyclic carboxylic acids find use in this field. A notable example is cyclohexanecarboxylic acid, which serves as a precursor in the production of caprolactam, the monomer used to manufacture Nylon-6. wikipedia.org However, similar applications for this compound itself are not established in the reviewed literature. Its potential in material science remains an area open for future exploration.

Derivatization for Novel Chemical Entities with Targeted Properties

The modification, or derivatization, of the this compound structure is a key strategy for creating novel chemical entities with specific, targeted properties. By introducing new functional groups, researchers can fine-tune the molecule's characteristics to interact with biological targets, such as enzymes.

A significant area of this research has focused on developing inhibitors for cholesterol biosynthesis. Scientists have synthesized derivatives like 3-hydroxy-3-cyclohexylbutyric acid and its corresponding lactone. chegg.com These compounds were designed as cyclic homologs of 3-hydroxy-3-methylglutaric acid (HMG) and were evaluated for their ability to inhibit HMG-CoA reductase, a critical enzyme in the cholesterol production pathway. chegg.com Although the synthesized compounds showed some inhibition of acetate (B1210297) incorporation into cholesterol, they did not exhibit specific high-level activity against the target enzyme, this line of research clearly demonstrates the principle of using the this compound scaffold to generate new molecules with potential therapeutic applications. chegg.com

Derivatives of this compound and Their Targeted Properties

| Derivative Name | Targeted Property / Research Goal |

|---|---|

| 3-Hydroxy-3-cyclohexylbutyric acid | Analogue of Mevalonic Acid; potential inhibitor of cholesterol biosynthesis. chegg.com |

| Lactone of 3-hydroxy-3-(2-carboxycyclohexyl) butyric acid | Cyclic homologue of 3-hydroxy-3-methylglutaric acid (HMG); potential HMG-CoA reductase inhibitor. chegg.com |

| (2R,3S)-Cyclohexylnorstatine derivative | Optically active amino acid derivative for potential use in pharmaceuticals. |

Investigation in Atmospheric Chemistry Research

In the field of environmental science, this compound has been identified as a compound of interest in atmospheric chemistry research, particularly in studies concerning the properties of atmospheric aerosol particles. Organic acids are a significant component of these aerosols, which are ubiquitous in the atmosphere and play a key role in processes such as cloud formation and climate regulation.

Research has shown that the surface tension of atmospheric particles is a critical parameter that can influence their growth, their ability to act as cloud condensation nuclei, and their interaction with atmospheric gases. bldpharm.comnih.gov Organic compounds, including carboxylic acids, can act as surfactants, accumulating at the surface of aerosol particles and reducing their surface tension. bldpharm.comnih.gov Cyclohexylbutanoic acid is listed among the organic compounds that have been considered in studies investigating the surface tension of atmospheric particles, highlighting its relevance to understanding fundamental atmospheric processes. bldpharm.comnih.gov

This compound in Atmospheric Research

| Area of Research | Significance |

|---|---|

| Atmospheric Aerosol Composition | Identified as a constituent of organic matter in atmospheric particles. bldpharm.comnih.gov |

| Surface Tension of Particles | Investigated for its potential role as a surfactant that can alter the surface properties of aerosols. bldpharm.comnih.gov |

| Cloud Condensation Nuclei (CCN) Activity | By affecting surface tension, it may influence the ability of aerosol particles to form cloud droplets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.